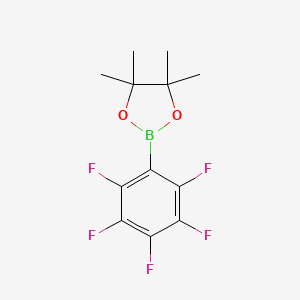

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJVUPKSBLYGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630164 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-81-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its synthesis, the nuances of its characterization, and its significant applications in modern organic chemistry.

Introduction: The Significance of Perfluorophenyl Boronic Esters

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, also known as perfluorophenylboronic acid pinacol ester, is a key reagent in organic synthesis.[1] The presence of the electron-withdrawing pentafluorophenyl group significantly influences the electronic properties of the boron center, making it a unique and valuable building block.[2] The pinacol ester functionality enhances its stability and handling properties compared to the corresponding boronic acid, making it amenable to a wide range of reaction conditions.[3] This compound is particularly valued for its role in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in Suzuki-Miyaura cross-coupling.[3][4]

Synthesis Strategies: Crafting the Molecule

The synthesis of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane typically involves the formation of a carbon-boron bond between the perfluorophenyl group and the dioxaborolane moiety. The two primary and most effective strategies involve the use of organometallic reagents.

Grignard Reagent-Based Synthesis

A common and robust method for synthesizing aryl boronic esters is the reaction of a Grignard reagent with a suitable boron-containing electrophile.[5][6] In this case, the pentafluorophenyl Grignard reagent is reacted with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Scheme:

Caption: Grignard-based synthesis workflow.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. Bromopentafluorobenzene is added dropwise to initiate the formation of the Grignard reagent, which is characterized by a change in the appearance of the solution.[7]

-

Borylation: The freshly prepared pentafluorophenylmagnesium bromide solution is then added slowly to a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to control the exothermicity of the reaction.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The low temperature during the borylation step helps to minimize side reactions. The pinacol protecting group on the boronic ester starting material ensures the stability of the final product.[6]

Lithiation-Borylation Approach

An alternative powerful strategy is the lithiation of a perfluorinated arene followed by borylation.[8][9] This method often provides high yields and can be advantageous when the corresponding Grignard reagent is difficult to prepare or handle.

Reaction Scheme:

Caption: Lithiation-borylation synthesis workflow.

Experimental Protocol:

-

Lithiation: Pentafluorobenzene is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, leading to the formation of pentafluorophenyllithium.[10]

-

Borylation: To the in situ generated organolithium species, a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF is added slowly at -78 °C.[11] The reaction mixture is allowed to warm to room temperature gradually.

-

Workup and Purification: The workup and purification procedure is similar to that of the Grignard-based synthesis.

Trustworthiness of Protocols: Both synthetic routes are well-established in the literature and have been proven to be reliable for the synthesis of a wide range of aryl boronic esters.[12] The choice between the two often depends on the availability of starting materials and the specific functional groups present in the molecule.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple. The most prominent signal is a sharp singlet corresponding to the twelve equivalent methyl protons of the pinacol group, typically observed around δ 1.3 ppm.[13]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl and quaternary carbons of the pinacol group, as well as the carbons of the perfluorophenyl ring. The carbon atom attached to the boron is often not observed due to quadrupolar relaxation.[13][14]

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and integrity of the pentafluorophenyl group. It will exhibit three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.

-

¹¹B NMR: The boron NMR spectrum will show a single broad resonance, confirming the presence of a tetracoordinate boron atom.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BF₅O₂ | [1] |

| Molecular Weight | 294.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 66 °C / 0.4 mmHg | [1] |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate) |

Key Applications in Organic Synthesis

The unique electronic properties of the perfluorophenyl group make this boronic ester a highly valuable reagent in several synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15] It serves as an efficient coupling partner with a wide range of aryl and vinyl halides or triflates to form C(sp²)-C(sp²) bonds. The electron-deficient nature of the perfluorophenyl ring can influence the reaction kinetics and product distribution.[4]

Sources

- 1. 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1073354-81-0) for sale [vulcanchem.com]

- 4. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. scispace.com [scispace.com]

- 12. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane [orgspectroscopyint.blogspot.com]

- 14. rsc.org [rsc.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Perfluorophenylboronic Acid Pinacol Ester

Prepared by: Gemini, Senior Application Scientist

Foreword

Perfluorophenylboronic acid pinacol ester stands as a pivotal reagent in contemporary synthetic chemistry, prized for its unique blend of stability and reactivity. The presence of five fluorine substituents renders the aromatic ring highly electron-deficient, imparting distinct chemical characteristics that are invaluable in cross-coupling reactions, materials science, and drug development. This guide offers a comprehensive examination of its core physicochemical properties, proven handling procedures, and detailed analytical characterization. It is designed to provide researchers and drug development professionals with the authoritative grounding necessary to leverage this versatile compound with confidence and precision.

Molecular Structure and Core Properties

The utility of any chemical reagent is fundamentally dictated by its molecular architecture. The structure of perfluorophenylboronic acid pinacol ester is a masterclass in chemical design. The potent electron-withdrawing effect of the pentafluorophenyl group significantly enhances the Lewis acidity of the boron atom, setting it apart from its non-fluorinated counterparts and influencing its reactivity in catalytic cycles.

Simultaneously, the pinacol ester moiety provides a crucial stabilizing effect. Free boronic acids are notoriously susceptible to dehydration, which leads to the formation of cyclic boroxine anhydrides, complicating stoichiometry and characterization. The bulky pinacol group sterically and electronically shields the boronic acid functional group, conferring enhanced bench-top stability and prolonging shelf-life—a critical factor for ensuring experimental consistency and reproducibility.[1]

A summary of the compound's essential physical and chemical identifiers is presented below.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(Pentafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| CAS Number | 325143-69-7 | N/A |

| Molecular Formula | C₁₂H₁₂BF₅O₂ | [2] |

| Molecular Weight | 294.03 g/mol | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 63-67 °C | N/A |

| Boiling Point | 95-97 °C at 0.8 mmHg | N/A |

Synthesis and Purification Workflow

The reliable synthesis of high-purity perfluorophenylboronic acid pinacol ester is paramount for its successful application. A well-established and robust synthetic route involves the formation of a Grignard reagent from bromopentafluorobenzene, which is then reacted with a borate ester, followed by in-situ esterification with pinacol.[3]

The selection of a Grignard-based pathway is a strategic choice rooted in reactivity principles. The high nucleophilicity of pentafluorophenylmagnesium bromide facilitates an efficient carbon-boron bond formation. The subsequent transesterification with pinacol is thermodynamically favored, driven by the formation of the stable five-membered dioxaborolane ring.

Figure 1: A representative workflow for the synthesis, purification, and quality control of perfluorophenylboronic acid pinacol ester.

Protocol: Synthesis and Purification

Disclaimer: This protocol serves as a representative example and must be adapted and optimized according to specific laboratory conditions and rigorous safety protocols. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Grignard Reagent Formation

-

Glassware Preparation: Ensure all glassware is oven-dried at 120 °C overnight and subsequently cooled under a positive pressure of dry nitrogen or argon to maintain an inert atmosphere.

-

Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Charge the flask with magnesium turnings (1.2 equivalents).

-

Initiation: Add a single crystal of iodine to etch the magnesium surface, facilitating reaction initiation.

-

Grignard Formation: Add a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel. The reaction is exothermic; maintain control using an ice bath as needed. Allow the mixture to stir until all the magnesium has been consumed, indicating complete formation of the Grignard reagent.

Step 2: Borylation

-

Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.

-

Borate Addition: Slowly add triisopropyl borate (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C. A noticeable increase in viscosity is expected.

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to ambient temperature and stir for a minimum of 12 hours.

Step 3: Esterification and Workup

-

Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Esterification: Add pinacol (1.5 equivalents) to the biphasic mixture and stir vigorously for 1 hour to ensure complete ester formation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Chromatography: The crude material is best purified by flash column chromatography.

-

Rationale for Stationary Phase: Standard silica gel possesses acidic silanol groups on its surface, which can catalyze the hydrolysis of the pinacol ester back to the more polar boronic acid, leading to significant product loss and tailing.[4] To mitigate this, it is strongly advised to use silica gel that has been pre-treated with a boric acid solution. This deactivates the acidic sites and suppresses the undesired over-adsorption of the boronic ester, resulting in improved recovery and purity.[4][5][6][7]

-

-

Eluent System: Employ a gradient elution system, typically starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate.

-

Recrystallization: Combine the pure fractions, remove the solvent in vacuo, and recrystallize the resulting solid from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield the final product as a pure, white crystalline solid.

Solubility Profile

A comprehensive understanding of a reagent's solubility is essential for selecting appropriate reaction media and purification solvents. Perfluorophenylboronic acid pinacol ester demonstrates solubility consistent with a moderately polar, non-ionic organic compound.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Rationale and Field Application Notes |

| Tetrahydrofuran (THF) | High | An aprotic polar ether, ideal for synthesis (Grignard formation) and subsequent cross-coupling reactions.[3] |

| Dichloromethane (DCM) | High | A versatile, polar aprotic solvent suitable for a wide array of organic transformations and for sample preparation for analysis. |

| Toluene | High | A non-polar aromatic solvent, frequently employed in Suzuki-Miyaura coupling reactions, often at elevated temperatures. |

| Ethyl Acetate (EtOAc) | High | A moderately polar ester, highly effective for liquid-liquid extractions and as a component of the mobile phase in chromatography. |

| Hexanes/Heptane | Low to Moderate | Non-polar alkanes. Their low solvating power for this compound makes them excellent anti-solvents for inducing crystallization. |

| Methanol/Ethanol | Moderate | Polar protic solvents. While the compound will dissolve, prolonged exposure carries a risk of transesterification or hydrolysis, especially in the presence of trace acid or base.[8] |

| Water | Insoluble | The hydrophobic nature of the pinacol and perfluorophenyl groups precludes solubility in aqueous media.[9] |

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of the final product. A multi-technique approach provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum provides a clean and simple diagnostic. The most prominent feature is a sharp singlet, integrating to 12 protons, located around δ 1.3 ppm. This signal corresponds to the four chemically equivalent methyl groups of the pinacol moiety. The absence of other significant resonances is a strong indicator of high purity.

-

¹³C NMR: The carbon spectrum will reveal a signal for the methyl carbons of the pinacol group, another for the quaternary carbons of the pinacol backbone, and a series of complex multiplets for the carbon atoms of the perfluorophenyl ring, which arise from strong C-F coupling.

-

¹⁹F NMR: This is an indispensable technique for confirming the integrity of the perfluorinated aromatic ring. The spectrum is expected to show three distinct multiplets with a 2:1:2 integration ratio, corresponding to the ortho, para, and meta fluorine atoms, respectively.

-

¹¹B NMR: The boron spectrum offers direct insight into the coordination environment of the boron atom. A single, characteristically broad peak in the region of δ 20-30 ppm confirms the presence of a trigonal planar boronic ester.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Employing a soft ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight (294.03 g/mol ) should be readily identifiable. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) provides an additional layer of confirmation.

Stability and Handling

While the pinacol ester confers considerable stability relative to the free boronic acid, adherence to proper handling and storage protocols is crucial to prevent degradation and ensure reagent integrity.

-

Hydrolytic Stability: The C-B bond can be susceptible to protodeboronation under harsh acidic or basic conditions. The pinacol ester itself is prone to hydrolysis back to the boronic acid, a process accelerated by the presence of water, particularly on acidic surfaces like un-treated silica gel.[4][11]

-

Thermal Stability: The compound is thermally stable at ambient temperatures and can withstand the elevated temperatures (e.g., 80-110 °C) commonly required for Suzuki-Miyaura cross-coupling reactions without significant decomposition.

-

Storage: For optimal shelf-life, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry environment, shielded from light and moisture. Long-term storage under refrigerated conditions (2-8 °C) is recommended.

Applications in Suzuki-Miyaura Cross-Coupling

Perfluorophenylboronic acid pinacol ester is a premier building block for the strategic introduction of the pentafluorophenyl moiety into complex molecular scaffolds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13]

The highly electron-deficient character of the C₆F₅ group facilitates the transmetalation step in the catalytic cycle, often leading to high reaction efficiency. This reagent is a key component in the synthesis of:

-

Advanced Materials: Used in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and polymers with tailored electronic and physical properties.

-

Pharmaceutical Intermediates: The incorporation of the C₆F₅ group can significantly alter the pharmacokinetic profile of drug candidates by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.

-

Agrochemicals: Employed to modify the biological activity and environmental persistence of novel pesticides and herbicides.

Figure 2: The integral role of perfluorophenylboronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(10), 1214-1216. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing Counterpart to the Boronic Acid: A Review of the Suzuki–Miyaura Reaction of Boronate Esters. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and 2-pyridylboronate esters. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

-

ResearchGate. (n.d.). Solid-state ¹¹B NMR study of poly(4-vinylphenylboronic acid, pinacol ester) (PSBPin). [Link]

-

ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Yamamoto, T., Ohta, T., Ito, Y., & Kubota, Y. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 325142-81-2 spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane (CAS 325142-81-2)

Prepared by: Gemini, Senior Application Scientist

Introduction

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, commonly referred to as perfluorophenylboronic acid pinacol ester, is a crucial reagent in modern organic synthesis. Its structure marries the stability and handling advantages of a pinacol boronate ester with the unique electronic properties of a pentafluorophenyl group. This combination makes it an invaluable building block, primarily for the introduction of the C₆F₅ moiety into complex molecules via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

The perfluorophenyl group significantly influences the electronic nature of target molecules, enhancing properties such as thermal stability, lipophilicity, and resistance to oxidative degradation. These attributes are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]

Given its significance, a thorough understanding of the spectroscopic characteristics of this reagent is paramount for researchers to ensure its purity, confirm its identity, and monitor its reactivity. This guide provides a detailed overview of the expected spectroscopic data for CAS 325142-81-2 and outlines best-practice protocols for its analysis.

Disclaimer: As of the writing of this guide, publicly accessible, experimentally verified spectra for CAS 325142-81-2 are limited. The data presented herein are therefore predictive, based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions are intended to serve as a reliable reference for researchers in the field.

Molecular Structure and Key Identifiers

| Identifier | Value |

| CAS Number | 325142-81-2 |

| Chemical Name | 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

| Synonyms | Perfluorophenylboronic acid, pinacol ester |

| Molecular Formula | C₁₂H₁₂BF₅O₂ |

| Molecular Weight | 294.03 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach is essential for complete characterization.

¹H NMR Spectroscopy: The Pinacol Signature

The ¹H NMR spectrum is expected to be remarkably simple, providing a clear signature for the pinacol moiety.

Expected ¹H NMR Data:

| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

|---|

| -CH₃ (Pinacol) | Singlet | 12H | ~1.35 | The four methyl groups of the pinacol ester are chemically equivalent due to free rotation. The absence of adjacent protons results in a sharp singlet. This chemical shift is characteristic of pinacol boronic esters.[4] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its excellent solubilizing properties for this class of compounds.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a high-quality spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on both the aliphatic pinacol backbone and the aromatic perfluorophenyl ring. The carbons of the perfluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale & Causality |

|---|---|---|---|

| -C (CH₃)₂ (Pinacol Quaternary) | ~84-85 | None | The quaternary carbons of the dioxaborolane ring are deshielded by the two oxygen atoms. |

| -C(C H₃)₂ (Pinacol Methyl) | ~24-25 | None | This is a typical chemical shift for methyl groups in a pinacol ester. |

| C -B (ipso-Carbon) | ~110-120 (Broad or unobserved) | Complex multiplet | This carbon is directly attached to boron and five fluorine atoms. Its signal is often broad and of low intensity due to quadrupolar relaxation from the boron nucleus and complex C-F coupling. |

| Aromatic Carbons (C₆F₅) | ~135-150 | Large ¹JCF, smaller ²JCF and ³JCF | The carbons of the perfluorophenyl ring are significantly deshielded and will appear as complex multiplets due to one-, two-, and three-bond couplings to fluorine.[5] |

¹⁹F NMR Spectroscopy: The Perfluorophenyl Fingerprint

¹⁹F NMR is indispensable for confirming the structure of the perfluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms.[6]

Expected ¹⁹F NMR Data (Referenced to CFCl₃):

| Fluorine Position | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

|---|---|---|---|---|

| ortho-F | Multiplet (likely triplet of doublets) | 2F | ~ -130 to -140 | These fluorines are closest to the boronate ester group and will couple to the meta- and para-fluorines. |

| para-F | Triplet | 1F | ~ -150 to -165 | The para-fluorine will be split into a triplet by the two equivalent meta-fluorines. |

| meta-F | Multiplet (likely triplet of doublets) | 2F | ~ -160 to -170 | The meta-fluorines couple to the adjacent ortho- and para-fluorines. |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse acquisition with proton decoupling.

-

Spectral Width: A wide spectral width is recommended initially (e.g., +50 to -250 ppm) to locate all signals.

-

Reference: An external reference of CFCl₃ (0 ppm) is standard.

-

-

Causality: The distinct chemical shifts and coupling patterns provide an unambiguous fingerprint for the C₆F₅ group, making ¹⁹F NMR a critical quality control technique.[7]

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR confirms the presence and electronic environment of the boron atom. For a tricoordinate boronate ester, a single, relatively broad peak is expected.

Expected ¹¹B NMR Data:

| Boron Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

|---|

| Dioxaborolane | ~ +30 to +34 | This chemical shift is characteristic of a neutral, sp²-hybridized boron atom in a pinacol boronate ester.[8][9] The peak is often broad due to quadrupolar relaxation. |

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: A slightly more concentrated sample (~20-30 mg in 0.6 mL of solvent) is often beneficial due to the lower sensitivity and quadrupolar nature of the ¹¹B nucleus.

-

NMR Tube: Use of a quartz NMR tube is recommended to avoid broad background signals from borosilicate glass.[9]

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse acquisition, often without proton decoupling.

-

Reference: An external reference of BF₃·OEt₂ (0 ppm) is standard.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Interpretation | Rationale & Causality |

|---|---|---|

| 294 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |

| 279 | [M - CH₃]⁺ | Loss of a methyl group from the pinacol moiety is a common initial fragmentation step.[10] |

| 195 | [M - C₆H₁₁O₂]⁺ | Cleavage of the B-C bond with loss of the pinacol group. |

| 167 | [C₆F₅]⁺ | The pentafluorophenyl cation. |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is suitable for this relatively stable and volatile compound. Electrospray Ionization (ESI) could also be used, potentially showing adducts with solvent or salt ions.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Sample Introduction: For EI, direct insertion probe or GC-MS could be employed. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or LC-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |

|---|---|---|---|

| ~2980-2850 | C-H stretch (aliphatic) | Strong | Characteristic of the methyl groups on the pinacol ester. |

| ~1500-1600 | C=C stretch (aromatic) | Medium | Vibrations of the carbon-carbon bonds within the perfluorophenyl ring.[11] |

| ~1370-1380 | B-O stretch | Strong | A strong, characteristic absorption for the boron-oxygen bonds in the dioxaborolane ring. |

| ~1140-1250 | C-F stretch | Very Strong | Intense absorptions due to the highly polar carbon-fluorine bonds of the perfluorophenyl ring.[12] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is a low-melting solid, the spectrum can be acquired as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Expected UV-Vis Absorption Data:

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent | Rationale & Causality |

|---|

| ~205-215 and ~260-270 | Moderate | Hexane or Ethanol | These absorptions are characteristic of the π → π* transitions within the perfluorinated aromatic ring. Perfluorination can cause a slight hypsochromic (blue) shift compared to the non-fluorinated analogue.[13] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). A concentration in the micromolar range is typically required.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 190 nm to 400 nm. A solvent blank should be run first for baseline correction.

Workflow and Applications

General Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel boronic ester like CAS 325142-81-2.

Caption: Workflow for Spectroscopic Characterization.

Application in Suzuki-Miyaura Cross-Coupling

This reagent is a key component in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. The diagram below outlines its role in the catalytic cycle.

Caption: Role in Suzuki-Miyaura Catalytic Cycle.

References

- Kanagawa, T., Hatayama, Y., Okuno, Y., & Tanaka, K. (2021). Crystal structure data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole.

- García-López, V., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Application of Density Functional Theory. Magnetochemistry, 9(4), 103.

- Lamos, S. M., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 79–88.

- Joutsuka, S., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society.

- Harris, R. K., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3985–4000.

- Lin, Y.-C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8377–8384.

- Schoonover, K. (2024).

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Wang, Y.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7247.

- Svatunek, D., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Ciucci, A., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(23), 9439–9447.

- Yoneda, T. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Maes, V., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(3), 1533–1542.

- ResearchGate. (n.d.). UV-Vis spectra of PFOA (48 μM), H2C2O4 (3 mM), mixture of PFOA...

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.

- AZoM. (2017).

- Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

-

Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-[4][14][15]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.

- Regal, K. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 211–217.

- Wang, Y., et al. (2022). Application of VUV/Sulfite Defluorination System for the Simple Detection of Perfluoroalkyl Substances. International Journal of Molecular Sciences, 23(21), 13327.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2212–2223.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- University of California, Los Angeles. (n.d.).

- Douix, S., et al. (2018). Spectroscopy and Photodissociation of the Perfluorooctanoate Anion. Chemistry – A European Journal, 24(58), 15572–15576.

- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Fisher Scientific. (n.d.). 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 98.0+%, TCI America 5 g. Fisher Scientific.

- ChemComplete. (2019, September 19).

- Wikipedia. (2024, November 26). Suzuki reaction.

- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

- McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.

- Breci, L. (2023, August 29).

- Labscoop. (n.d.). 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 25G. Labscoop.

- Chen, M., et al. (2011). Photochemical decomposition of perfluorooctanoic acid (PFOA) by 254 nm UV light in the presence of ferric ion. Water Science and Technology, 63(6), 1163–1168.

- SpectraBase. (n.d.). 2-CHLOR-4,4,5,5-TETRAMETHYL-1,3,2-DIOXAPHOSPHOLANE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Crasto, A. M. (2014, July 18). Examples of 13C NMR Spectra. All About Drugs.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane: A Keystone Reagent in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, a pivotal organoboron compound in contemporary synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core molecular and structural characteristics, its synthesis, and its critical applications, particularly in the realm of carbon-carbon bond formation.

Introduction: The Strategic Importance of Fluorinated Boronic Esters

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in organic synthesis. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing C-C bonds.[1] Within this class of reagents, 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane holds a special significance. The presence of the pentafluorophenyl group imparts unique electronic properties and stability, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]

The pinacol ester moiety provides enhanced stability compared to the corresponding boronic acid, rendering the compound more amenable to a variety of reaction conditions and purification techniques. This guide will explore the fundamental properties of this reagent, offering insights into its structure, synthesis, and practical application.

Molecular and Structural Profile

A thorough understanding of a reagent's molecular and structural characteristics is fundamental to its effective application. This section details the key identifiers and properties of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane.

Key Chemical and Physical Properties

The essential quantitative data for 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂BF₅O₂ | [3] |

| Molecular Weight | 294.03 g/mol | [3] |

| CAS Number | 325142-81-2 | [3] |

| Appearance | White to off-white solid | Inferred from typical properties |

| Melting Point | 35-36 °C | [3] |

| Boiling Point | 66 °C at 0.4 mmHg | [3] |

| Synonyms | Perfluorophenylboronic acid, pinacol ester; 2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester | [3] |

Structural Representation

The structural formula of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane reveals a central 1,3,2-dioxaborolane ring, substituted with four methyl groups at the 4 and 5 positions, and a perfluorophenyl group attached to the boron atom.

Caption: 2D structure of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane.

Synthesis Protocol: A Field-Proven Methodology

The synthesis of aryl boronic esters is a well-established process in organic chemistry. While a specific, detailed protocol for the perfluorophenyl derivative is not widely published, a reliable method can be adapted from the synthesis of analogous compounds, such as 2-(4-bromophenyl)-4,4,5,5-tetramethyl-[5][6][7]dioxaborolane.

Experimental Workflow: Synthesis of Aryl Boronic Esters

Caption: Generalized workflow for the synthesis of aryl boronic esters.

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pentafluorophenylboronic acid (1.0 equivalent).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add an anhydrous solvent such as acetonitrile.

-

Reagent Addition: Add pinacol (1.05-1.1 equivalents) to the stirred suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid starting materials to form a clear solution. This typically occurs over a period of 1 to 2 hours.

-

Workup: Once the reaction is complete, remove the solvent by rotary evaporation.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography to yield the pure 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the boronic acid and the final boronic ester, which are sensitive to moisture.

-

Anhydrous Solvent: Similarly, an anhydrous solvent is used to minimize water content and prevent unwanted side reactions.

-

Slight Excess of Pinacol: A slight excess of pinacol ensures the complete conversion of the boronic acid to its ester.

-

Room Temperature Reaction: The esterification reaction is typically facile and does not require heating, which simplifies the procedure and minimizes the potential for thermal degradation.

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane in drug development is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the perfluorophenyl group and various organic halides or triflates.

Mechanistic Overview of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (in this case, 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane) transfers its perfluorophenyl group to the palladium center, forming a new Pd(II) intermediate and a boronate byproduct. A base is typically required to facilitate this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-Ar), regenerating the Pd(0) catalyst.

The use of the perfluorophenyl boronic ester is particularly advantageous in the synthesis of APIs where the introduction of a polyfluorinated aryl moiety is desired. Fluorine substitution can significantly impact a drug molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Conclusion

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a highly valuable and versatile reagent in the modern synthetic chemist's toolkit. Its stability, coupled with the unique electronic properties of the perfluorophenyl group, makes it an ideal building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its molecular structure, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling is essential for its effective and strategic application in the development of new therapeutics.

References

-

Organoboron Compounds. 2-((4-fluorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Structure, Synthesis, Properties. Available at: [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. Available at: [Link]

-

PubChem. 4,4,5,5-Tetramethyl[5][6][7]dioxaborolane. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Available at: [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. Available at: [Link]

-

Chemdad. 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane. Available at: [Link]

-

LookChem. 4,4,5,5-TETRAMETHYL-[5][6][7]DIOXABOROLAN-2-OL. Available at: [Link]

-

Organic Spectroscopy International. 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. Available at: [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available at: [Link]

-

Matrix Fine Chemicals. 4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE. Available at: [Link]

-

SpectraBase. 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PENT-1-EN-3-OL. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

1H and 19F NMR data for 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

Abstract

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a pivotal reagent and building block in modern organic synthesis, particularly valued in cross-coupling reactions for the introduction of the versatile perfluorophenyl moiety. Its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials necessitates unambiguous structural characterization. This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind the observed spectral features, offers field-proven protocols for data acquisition, and presents the data in a clear, structured format to support researchers, scientists, and drug development professionals in their work.

Molecular Structure and Spectroscopic Implications

The structure of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane combines two key functional groups: the robust and sterically defined pinacol boronic ester and the highly electron-withdrawing perfluorophenyl ring.[1] This unique combination dictates its reactivity and provides distinct signatures in NMR spectroscopy.

The pinacol group offers stability and is easily handled compared to the corresponding boronic acid.[2] The perfluorophenyl group, with its five fluorine substituents, creates a unique electronic environment at the boron center and provides a rich, informative ¹⁹F NMR spectrum.

Caption: Molecular structure with labeling for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is remarkably simple, defined entirely by the pinacol moiety, as the perfluorophenyl group contains no protons.

Expected ¹H NMR Data

The defining feature is a single, sharp resonance corresponding to the twelve equivalent protons of the four methyl groups on the dioxaborolane ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.35 ppm | Singlet (s) | 12H | 4 x -CH₃ (Pinacol) |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Expert Interpretation: The Origin of Simplicity

The observation of a single sharp singlet is a direct consequence of the molecular symmetry and dynamics. On the NMR timescale, rapid rotation occurs around the C-C single bond of the pinacol backbone and the C-O bonds. This rapid conformational averaging renders all twelve protons on the four methyl groups chemically and magnetically equivalent. Therefore, they resonate at the exact same frequency and, having no neighboring protons to couple with, appear as a singlet. The chemical shift of approximately 1.35 ppm in CDCl₃ is highly characteristic for the methyl groups of pinacol boronic esters attached to an aromatic system.[3][4]

¹⁹F NMR Spectral Analysis

In contrast to the simplicity of the ¹H NMR spectrum, the ¹⁹F NMR spectrum is complex and highly informative. It provides definitive confirmation of the perfluorophenyl substitution pattern. The five fluorine atoms are situated in three distinct chemical environments, giving rise to three separate signals.

Expected ¹⁹F NMR Data

The spectrum is typically referenced to an external standard of trichlorofluoromethane (CFCl₃) at δ 0.00 ppm.[5] The electron-withdrawing nature of the boronate ester group influences the chemical shifts of the aromatic fluorine atoms.

| Assignment | Chemical Shift (δ) | Multiplicity | Key Coupling Constants (J) |

| F-4 (para) | ~ -138 to -142 ppm | Triplet of Triplets (tt) | ³JF4,F3/5 ≈ 20 Hz, ⁴JF4,F2/6 ≈ 4-6 Hz |

| F-2, F-6 (ortho) | ~ -150 to -155 ppm | Multiplet (m) | ³JF2,F3 ≈ 20 Hz, ⁴JF2,F4 ≈ 4-6 Hz, ⁵JF2,F5 ≈ 8-10 Hz |

| F-3, F-5 (meta) | ~ -160 to -165 ppm | Multiplet (m) | ³JF3,F2 ≈ 20 Hz, ³JF3,F4 ≈ 20 Hz, ⁴JF3,F6 ≈ 0-2 Hz |

Note: These values are representative and based on data for closely related compounds like pentafluorophenyl-boronic acid.[6] The exact values are sensitive to solvent conditions.

Expert Interpretation: Decoding the Coupling Pattern

The multiplicity of each signal is a result of through-bond spin-spin coupling (J-coupling) with the other fluorine nuclei on the ring. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting nuclei.

-

Para-Fluorine (F-4): This signal is the most straightforward to assign. It is coupled to the two equivalent meta-fluorines (F-3, F-5) through three bonds (³J), splitting it into a triplet. Each line of this triplet is further split into a smaller triplet by the two equivalent ortho-fluorines (F-2, F-6) through four bonds (⁴J). The result is a characteristic "triplet of triplets."

-

Ortho- (F-2, F-6) and Meta- (F-3, F-5) Fluorines: These signals are more complex multiplets because they are coupled to multiple, non-equivalent fluorine atoms with different coupling constants, including three-bond (³J), four-bond (⁴J), and five-bond (⁵J) interactions.

The analysis of these coupling patterns is a powerful tool for confirming the substitution on the perfluorophenyl ring.

Caption: Key ³J and ⁴J couplings for the F-4 nucleus.

Experimental Protocols for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocols are designed to be self-validating systems for ensuring data integrity.

General Sample Preparation

-

Material: Weigh approximately 5-10 mg of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane.

-

Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is an excellent solvent for this class of compounds and has well-documented residual solvent peaks.[7]

-

Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference is often used, or the spectrometer's frequency is calibrated relative to a known standard like CFCl₃.[5]

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved, ensuring a homogenous solution.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Recommended Spectrometer Parameters

-

¹H NMR (400 MHz):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹⁹F NMR (376 MHz, corresponding to a 400 MHz ¹H field):

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30). Proton decoupling is crucial to remove any potential long-range ¹H-¹⁹F couplings and simplify the spectrum.

-

Spectral Width: A wide spectral width (e.g., >200 ppm) should be used initially to ensure all signals are captured.[5]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 64 to 128 for a good signal-to-noise ratio.

-

Conclusion

The NMR characterization of 4,4,5,5-tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a tale of two distinct spectra. The ¹H spectrum offers a quick and simple confirmation of the pinacol ester integrity through its characteristic singlet. In contrast, the ¹⁹F spectrum provides a detailed, unambiguous fingerprint of the perfluorophenyl ring, confirming its substitution pattern through a rich interplay of chemical shifts and spin-spin coupling constants. This guide provides the foundational data, expert interpretation, and robust protocols necessary for scientists to confidently utilize and characterize this important chemical entity in their research and development endeavors.

References

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI. Available at: [Link]

-

Increments for H and C NMR chemical shifts in pinacol arylboronates. (2009). ResearchGate. Available at: [Link]

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

4,4,5,5-Tetramethyl[6][7][8]dioxaborolane. PubChem. Available at: [Link]

-

Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2023). Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for a publication. Royal Society of Chemistry. Available at: [Link]

-

Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. (1971). Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

-

Electronic Supporting Information (ESI). Royal Society of Chemistry. Available at: [Link]

-

Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. ResearchGate. Available at: [Link]

-

19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Conicet. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available at: [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and characterization of an amorphous perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). (2005). Keio University. Available at: [Link]

-

Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

-

The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... ResearchGate. Available at: [Link]

- † 1H-NMR and 13C-NMR Spectra. [Source not further specified].

Sources

- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory [mdpi.com]

Perfluorophenylboronic Acid Pinacol Ester: A Guide to Chemical Stability and Optimized Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorophenylboronic acid pinacol ester is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] The electron-deficient nature of the perfluorophenyl ring imparts unique reactivity and properties, but it also introduces specific stability challenges. This guide provides a comprehensive overview of the chemical stability of perfluorophenylboronic acid pinacol ester, detailing its primary degradation pathways—hydrolysis, thermal decomposition, and oxidation. We offer field-proven protocols for storage and handling to mitigate degradation, ensuring the integrity and reactivity of the material for reproducible, high-fidelity results in research and development.

Introduction: The Utility and Challenges of a Key Synthetic Intermediate

Boronic acids and their ester derivatives are indispensable tools in drug discovery and development.[2][3] The pinacol ester of perfluorophenylboronic acid, specifically, offers advantages over its corresponding free boronic acid. The pinacol group serves as a robust protecting group, rendering the compound more stable to air and chromatography and improving its solubility in organic solvents.[4] This enhanced stability makes it a preferred reagent for introducing the perfluorophenyl moiety, a functional group known to improve the metabolic stability and bioavailability of drug candidates.[1]

However, the "stability" of boronic esters is relative. While more resilient than free boronic acids, they are susceptible to specific degradation pathways that can compromise sample purity, reduce reaction yields, and introduce impurities that complicate purification. Understanding these liabilities is the first step toward implementing effective mitigation strategies. This guide is structured to first explain the mechanisms of degradation and then provide actionable protocols for preservation.

Chemical Stability Profile

The stability of perfluorophenylboronic acid pinacol ester is primarily influenced by three factors: moisture, temperature, and atmospheric oxygen. The electron-withdrawing perfluorophenyl group increases the Lewis acidity of the boron atom, making it more electrophilic and susceptible to nucleophilic attack compared to non-fluorinated analogues.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant and common degradation pathway for boronic esters is hydrolysis.[5] This is a reversible reaction where the ester reacts with water to yield the corresponding boronic acid and pinacol.[5][6]

Mechanism of Hydrolysis: The reaction is initiated by the nucleophilic attack of water on the electron-deficient boron atom. The increased Lewis acidity conferred by the perfluorophenyl group accelerates this process. While the equilibrium favors the ester in anhydrous conditions, the presence of even trace amounts of water can lead to significant degradation over time, especially if the resulting boronic acid or pinacol is removed from the equilibrium (e.g., through side reactions or precipitation).

Caption: Reversible hydrolysis of the pinacol ester to the free boronic acid.

This degradation is particularly problematic during:

-

Storage: If the compound is exposed to atmospheric moisture.[7]

-

Workup: During aqueous extraction procedures.

-

Purification: On silica gel chromatography, where the acidic surface and bound water can catalyze hydrolysis, leading to streaking and decomposition.[8]

-

Analysis: On-column hydrolysis during Reverse-Phase HPLC (RP-HPLC) analysis can give a false impression of the sample's initial purity.[9]

Thermal Stability

Organoboron compounds exhibit a wide range of thermal stabilities.[10][11] Perfluorophenylboronic acid pinacol ester is generally stable at ambient and refrigerated temperatures. However, exposure to elevated temperatures can initiate decomposition. The primary risk is not typically C-B bond cleavage but rather decomposition that can lead to the formation of boroxines (cyclic anhydrides of boronic acids) if hydrolysis occurs first, or other byproducts.[10][12]

Hazardous decomposition products upon combustion include carbon oxides, hydrogen fluoride, and boron oxides.[13] This indicates that at high temperatures, both the organic components and the boronic ester moiety will fragment.

Oxidative Stability

The carbon-boron bond is susceptible to oxidation.[14] While the perfluorinated aromatic ring is highly resistant to oxidative degradation, the boronate group can be oxidized, typically to yield the corresponding phenol (pentafluorophenol).[14][15] This process can be initiated by atmospheric oxygen, especially in the presence of light or radical initiators, or by incompatible oxidizing agents.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of perfluorophenylboronic acid pinacol ester, a multi-faceted approach to storage and handling is required. The core principle is the rigorous exclusion of moisture and oxygen.

Long-Term Storage Conditions

The following conditions are recommended for storing the material for periods longer than one month.

| Parameter | Recommendation | Rationale and Expert Insight |

| Temperature | -20°C to +4°C | Reduces the rate of all potential degradation reactions. Refrigeration is standard, and freezing (-20°C) is preferred for maximum shelf-life, especially for high-purity reference standards.[13][16] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces both atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation. Argon is preferred due to its higher density, which provides a better blanket. Backfilling the container after each use is critical.[7] |

| Container | Tightly Sealed Amber Glass Vial/Bottle | Amber glass prevents potential photo-initiated degradation. A tight seal, preferably with a PTFE-lined cap, is essential to prevent moisture ingress. |

| Environment | Dry & Well-Ventilated | Store in a desiccator or a controlled low-humidity environment. This provides a secondary barrier against moisture, especially for frequently accessed containers.[13][17] |

Safe Handling Procedures: A Self-Validating Workflow

Adherence to proper handling techniques is as crucial as storage. Every exposure to the ambient environment is a potential contamination event.

Caption: Recommended workflow for handling air- and moisture-sensitive reagents.

Key Handling Steps:

-

Equilibration: Before opening, always allow the container to warm to ambient temperature. Opening a cold container will cause atmospheric moisture to condense on the product.

-

Inert Atmosphere: Whenever possible, handle the solid inside a glovebox or using a Schlenk line with dry solvents.

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze rapid decomposition.[7][13]

-

Documentation: Note the date of opening and frequency of use on the container. For critical applications, it is advisable to aliquot the material into smaller, single-use vials upon first opening.

Experimental Protocol: Stability Assessment via HPLC Analysis

This protocol provides a framework for quantitatively assessing the stability of a batch of perfluorophenylboronic acid pinacol ester under accelerated degradation conditions.

Objective: To quantify the rate of hydrolysis when exposed to atmospheric conditions.

Methodology:

-

Reference Standard (T=0):

-

In a glovebox, dissolve ~10 mg of the ester in 10.0 mL of anhydrous acetonitrile. This is your T=0 reference sample.

-

Immediately analyze by HPLC using the conditions specified below.

-

-

Accelerated Degradation Sample:

-

Weigh ~10 mg of the ester into a clean, open glass vial and record the exact weight.

-

Place the vial in a fume hood with controlled humidity (e.g., 50% RH) at room temperature.

-

At specified time points (e.g., 1, 4, 8, 24, 48 hours), add 10.0 mL of anhydrous acetonitrile to the vial, cap, vortex thoroughly, and analyze by HPLC.

-

-

HPLC Conditions (Optimized to Minimize On-Column Hydrolysis):

-

Challenge: Standard RP-HPLC methods using acidic mobile phases can cause the ester to hydrolyze on the column, skewing results.[9]

-

Solution: Utilize a stationary phase with low silanol activity and a neutral mobile phase.[9]

-

Column: Waters XTerra MS C18 or similar low-activity column.

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (without acid modifiers like formic or trifluoroacetic acid). For example, 60:40 MeCN:H₂O.

-

Detection: UV at 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

-

Data Analysis:

-

Identify the peaks for the pinacol ester and the resulting boronic acid (it will have a much shorter retention time).

-

Calculate the peak area percentage of the pinacol ester at each time point.

-

Plot % Peak Area of the ester vs. Time to determine the degradation rate under the tested conditions.

-

This self-validating system provides empirical data on the stability of your specific batch, allowing for informed decisions on its suitability for sensitive downstream applications.

Conclusion

Perfluorophenylboronic acid pinacol ester is a powerful but sensitive reagent. Its primary liability is hydrolysis, which can be effectively mitigated through the rigorous exclusion of water. By implementing the recommended storage and handling protocols—cold, dry, and inert conditions—researchers can preserve the chemical integrity of this valuable compound. Routine analytical verification, using methods optimized to prevent analysis-induced degradation, is the final step in ensuring the reliability and reproducibility of synthetic procedures that depend on this key building block.

References

- Wikipedia. Boronic acid.

- Dube, P., et al. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

- ResearchGate.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-fluorophenylboronic acid pinacol ester.

- Apollo Scientific. (2023). Safety Data Sheet: 5-Fluoropyridine-3-boronic acid, pinacol ester.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.

- Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.

- ResearchGate. Protodeboronation of (Hetero)

- ResearchGate. Organoboron Compounds, and the Study of Reaction Mechanisms.

- Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid pinacol ester.

- Wikipedia. Organoboron chemistry.

- Apollo Scientific. (2023). Safety Data Sheet: Vinylboronic acid, pinacol ester.

- National Institutes of Health. (2022).

- Middle East Technical University. (2010). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES.

- ACS Publications. (1967). Organoboron compounds. XIX. Kinetics of the thermal isomerization of .alpha.-branched trialkylboranes.

- abletbiochem.com. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- ResearchGate. A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine.

- MedChemExpress. (2026). Safety Data Sheet: 4-Chloro-2,5-difluorophenylboronic acid pinacol ester.

- Sigma-Aldrich. (2022). Safety Data Sheet: Thiophene-2-boronic acid pinacol ester.

- ResearchGate.

- MDPI. (2020).

- ResearchGate. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- PubMed. (2020). Design and discovery of boronic acid drugs.

- MDPI. (2022).

- ResearchGate.